

A Technical Guide to 12-Hydroxy-9(E)-octadecenoic Acid and its Stereoisomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 12-Hydroxy-9(E)-octadecenoic acid

Cat. No.: B3429387

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **12-Hydroxy-9(E)-octadecenoic acid**, a hydroxy monounsaturated fatty acid, and its related stereoisomers. The document details its chemical and physical properties, known biological activities, and relevant experimental methodologies for its study.

Chemical and Physical Properties

12-Hydroxy-9-octadecenoic acid is a long-chain hydroxy fatty acid. The "(E)" designation refers to the trans configuration of the double bond at the ninth carbon position. Its most well-known cis-isomer is ricinoleic acid. The presence of both a hydroxyl group and a double bond allows for multiple stereoisomers, each with potentially distinct physical and biological properties.

The primary isomers discussed are the (9E) and (9Z) forms. The (9E) isomer is also known as ricinelaic acid, while the (9Z) isomer is known as ricinoleic acid.[\[1\]](#)

Property	12-Hydroxy-9(E)-octadecenoic acid	(9Z)-12-hydroxyoctadec-9-enoic acid	Reference
IUPAC Name	(E)-12-hydroxyoctadec-9-enoic acid	(Z)-12-hydroxyoctadec-9-enoic acid	[2] [3]
Synonyms	Ricinelaidic acid, (9E)-12-hydroxyoctadec-9-enoic acid	Ricinoleic acid, (9Z,12R)-12-hydroxyoctadec-9-enoic acid	[1] [2] [3]
CAS Number	82188-83-8	141-22-0	[2] [4] [5]
Molecular Formula	C ₁₈ H ₃₄ O ₃	C ₁₈ H ₃₄ O ₃	[2] [3] [5]
Molecular Weight	~298.46 g/mol	~298.5 g/mol	[2] [3] [5]
Physical State	Liquid	Liquid	[2] [5]
Melting Point	Not specified	5.5 °C	[2]
Solubility	Not specified	3.46 mg/mL at 25 °C	[2]

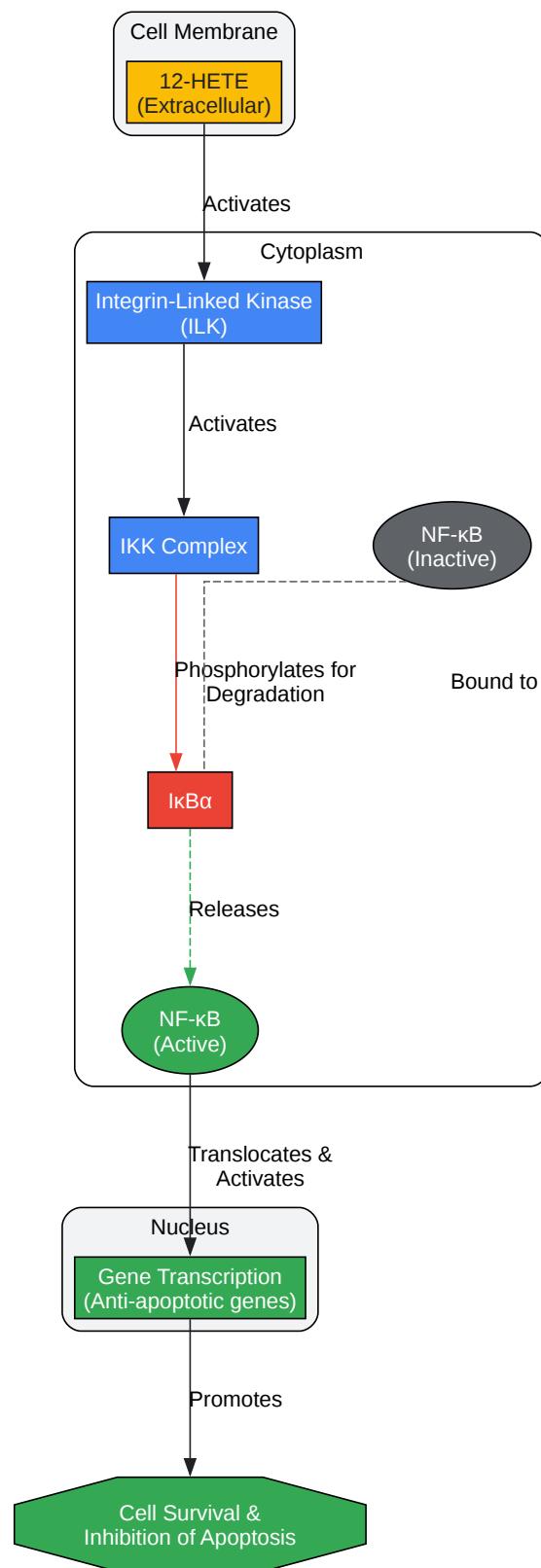
Stereoisomers

Stereoisomerism significantly impacts the biological function of fatty acids. For 12-hydroxy-9-octadecenoic acid, two main forms of isomerism are critical:

- Geometric Isomerism (E/Z): This occurs at the C9-C10 double bond.
 - (9E) or trans isomer (Ricinelaidic acid): The carbon chains are on opposite sides of the double bond.
 - (9Z) or cis isomer (Ricinoleic acid): The carbon chains are on the same side of the double bond. This is the more common isomer, found abundantly in castor oil.[\[1\]](#)
- Optical Isomerism (R/S): This occurs at the C12 chiral center, where the hydroxyl group is attached. This results in two enantiomers, (12R) and (12S), which are mirror images of each other.

other.

The combination of these isomeric forms leads to four primary stereoisomers: (9E, 12R), (9E, 12S), (9Z, 12R), and (9Z, 12S).

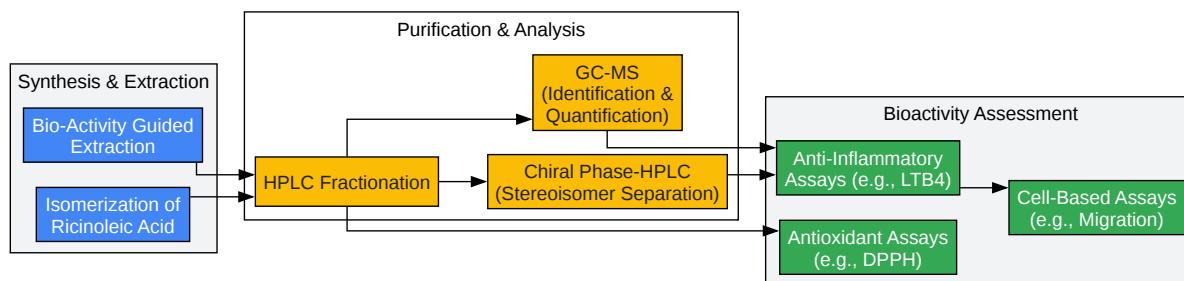

Biological Activity and Signaling Pathways

While research on the specific signaling pathways of **12-Hydroxy-9(E)-octadecenoic acid** is limited, studies on it and related hydroxy fatty acids point towards significant roles in inflammatory processes.

Ricinelaic acid has been identified as a leukotriene B4 (LTB4) receptor antagonist.^[1] LTB4 is a potent lipid mediator involved in inflammation, and its antagonism suggests that **12-Hydroxy-9(E)-octadecenoic acid** could possess anti-inflammatory properties. Related octadecenoids, such as 9-Octadecenoic acid (Z), have also been noted for their anti-inflammatory and cancer-preventive potential.^[6]

Illustrative Signaling Pathway of a Related Lipid Mediator

Specific signaling pathways for **12-Hydroxy-9(E)-octadecenoic acid** are not well-elucidated in the available literature. However, to illustrate how related lipid molecules can function, the signaling pathway for 12-hydroxyeicosatetraenoic acid (12-HETE), a C20 arachidonic acid metabolite, is presented below. 12-HETE has been shown to promote cancer cell survival by inhibiting apoptosis.^[7] It functions by activating the Integrin-Linked Kinase (ILK) pathway, which in turn activates Nuclear Factor kappa-B (NF- κ B), a key transcription factor in cell survival and inflammation.^[7]



[Click to download full resolution via product page](#)

Illustrative Signaling Pathway of 12-HETE, a C20 Analogue.[7]

Experimental Protocols

This section details common methodologies for the synthesis, analysis, and bioactivity assessment of **12-Hydroxy-9(E)-octadecenoic acid** and related compounds.

[Click to download full resolution via product page](#)

General Experimental Workflow for HFA Analysis.

Synthesis and Purification

- **Synthesis via Isomerization:** **12-Hydroxy-9(E)-octadecenoic acid** (ricinelaidic acid) can be synthesized through the isomerization of its more abundant cis-isomer, ricinoleic acid, which is typically sourced from castor oil.[1]
- **Bio-activity Guided Fractionation:** For isolating the compound from a natural source, a common protocol involves sequential extraction followed by chromatographic separation.[8] High-Performance Liquid Chromatography (HPLC) is a key technique used to separate fractions of the extract, which are then tested for biological activity to guide further purification.[8]

Structural Analysis and Quantification

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is a standard analytical method to identify and quantify different fatty acids within a sample.

- Sample Preparation: Fatty acids are often derivatized (e.g., converted to fatty acid methyl esters, FAMEs) to increase their volatility.
- Gas Chromatography: The sample is injected into a GC system, where compounds are separated based on their boiling points and interactions with the capillary column.
- Mass Spectrometry: As compounds elute from the GC column, they enter a mass spectrometer, which fragments them and detects the fragments based on their mass-to-charge ratio.
- Identification: The resulting mass spectrum is a "fingerprint" that can be compared to spectral libraries (like NIST) to identify the compound.[\[6\]](#)
- Chiral Phase High-Performance Liquid Chromatography (CP-HPLC): This technique is essential for the separation of stereoisomers.[\[9\]](#)
 - Principle: CP-HPLC uses a stationary phase containing a chiral selector that interacts differently with the R and S enantiomers of a compound.
 - Method: The sample is passed through the chiral column with a mobile phase. Due to differential interactions, one enantiomer is retained longer than the other, resulting in their separation and allowing for their individual quantification.[\[9\]](#)

Bioactivity Assessment

- DPPH Radical Scavenging Assay (Antioxidant Activity): This is a common method to measure the antioxidant potential of a compound.[\[10\]](#)
 - Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in methanol.
 - Procedure: The test compound is added to the DPPH solution in a 96-well plate. The plate is incubated in the dark at room temperature.
 - Measurement: The absorbance of the solution is measured at ~517 nm. The reduction in absorbance, which corresponds to the scavenging of the DPPH radical by the antioxidant compound, is calculated.

- Quantification: The activity is often expressed as the IC_{50} value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[10]

Quantitative Bioactivity Data

Quantitative data on the specific bioactivity of **12-Hydroxy-9(E)-octadecenoic acid** is not extensively available. However, data for related octadecadienoic acids provide context for their potential potency.

Compound	Assay	Result (IC_{50} or % Inhibition)	Reference
(9Z,11E)-13-hydroxy-9,11-octadecadienoic acid	Anti-inflammatory	63% inhibition at 500 μ g	[11]
(9Z,11E)-13-oxo-9,11-octadecadienoic acid	Anti-inflammatory	79% inhibition at 500 μ g	[11]

Note: The data above is for related C18 fatty acids and should be considered illustrative of the potential activity within this chemical class. Further research is required to determine the specific IC_{50} values for **12-Hydroxy-9(E)-octadecenoic acid** and its stereoisomers in various biological assays.

Conclusion

12-Hydroxy-9(E)-octadecenoic acid and its stereoisomers are significant members of the hydroxy fatty acid family. Their structure, particularly the geometry of the double bond and the chirality of the hydroxyl group, is crucial for their biological function. While evidence points to a role in modulating inflammatory pathways, potentially through LTB4 receptor antagonism, the specific signaling mechanisms remain an area for further investigation. The experimental protocols outlined in this guide provide a framework for the continued study, analysis, and characterization of these promising bioactive lipids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 12-Hydroxy-9(E)-octadecenoic acid | 82188-83-8 | Benchchem [benchchem.com]
- 2. (9Z)-12-hydroxyoctadec-9-enoic acid | C18H34O3 | CID 5282942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (9E)-12-hydroxyoctadec-9-enoic acid | C18H34O3 | CID 5282943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. larodan.com [larodan.com]
- 6. rjptonline.org [rjptonline.org]
- 7. 12-HETE facilitates cell survival by activating the integrin-linked kinase/NF- κ B pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Method and Formula for the Quantitative Analysis of the Total Bioactivity of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective oxidation of regioisomeric octadecenoic acids by fatty acid dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to 12-Hydroxy-9(E)-octadecenoic Acid and its Stereoisomers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3429387#12-hydroxy-9-e-octadecenoic-acid-and-its-stereoisomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com